molecular formula C13H19N3O B1429149 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline CAS No. 1395030-33-7

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Cat. No. B1429149
M. Wt: 233.31 g/mol
InChI Key: NSMYDEYAHKTAGB-UHFFFAOYSA-N
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Description

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, also known as OP4, is an organic compound with the molecular formula C13H19N3O. It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The InChI code for 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is 1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2 . This indicates that the molecule consists of an aniline group (C6H5NH2) substituted at the para position with a piperazine ring, which is further substituted at one nitrogen with an oxetane ring.


Physical And Chemical Properties Analysis

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a yellow to brown solid . It has a molecular weight of 233.31 g/mol . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline and its derivatives have been extensively studied for their synthesis and chemical reactivity. Researchers have explored various methods for synthesizing derivatives of this compound, focusing on different substitutions and modifications to enhance specific properties. For instance, the synthesis of 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives via a multi-step reaction process involving bromination, cyclization, N-alkylation, and reduction highlights the compound's adaptability in synthetic chemistry (Yang Qi-don, 2015). Additionally, the reactivity of 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride with amines, including aniline and piperidine, to form sulfonamides without disrupting the benzoxazine moiety, demonstrates its potential in forming complex molecular structures (A. Tarasov et al., 2002).

Pharmacological Potential

Compounds derived from 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline have been explored for their pharmacological potential. For instance, a study on quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which incorporate piperazines and anilines, revealed their potential as hypoxic-cytotoxic agents, suggesting applications in cancer therapy (M. Ortega et al., 2000). Moreover, research on novel s-triazine derivatives that incorporate pyrazole, piperidine, and aniline moieties has provided insights into their molecular structures, intermolecular interactions, and electronic properties, indicating their relevance in medicinal chemistry (Ihab Shawish et al., 2021).

Insecticidal Applications

The synthesis of novel piperazine derivatives for potential use as insecticides illustrates the compound's utility in agricultural chemistry. A study described the design of 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives based on serotonin receptor ligands, which displayed selective insecticidal bioactivities against specific pests (Yan Shen et al., 2013).

Molecular Structure Analysis

Investigations into the molecular structures of compounds related to 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline have been conducted, with studies using techniques like X-ray crystallography and DFT calculations. For example, research on the molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provides valuable information about their molecular packing and interactions, contributing to our understanding of their potential applications (Ihab Shawish et al., 2021).

Safety And Hazards

The safety information available indicates that 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-[4-(oxetan-3-yl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYDEYAHKTAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

CAS RN

1395030-33-7
Record name 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

X-ray powder diffraction (XRPD) analysis of the monomesylate (MSA) and succinate forms of the compound of Example 2 herein were conducted on a diffractometer (PANanalytical XPERT-PRO, PANalytical B.V., Almelo, Netherlands) using copper radiation (Cu Kα, λ=1.5418 Å). Samples were prepared for analysis by depositing the powdered sample in the center of an aluminum holder equipped with a zero background plate. The generator was operated at a voltage of 45 kV and amperage of 40 mA. Slits used were Soller 0.02 rad., antiscatter 1.0°, and divergence. The sample rotation speed was 2 sec. Scans were performed from 2 to 40° 2-theta. Data analysis was performed by X'Pert Highscore version 2.2c (PANalytical B.V., Almelo, Netherlands) and X'Pert data viewer version 1.2d (PANalytical B.V., Almelo, Netherlands). The XRPD patterns for Mono MSA Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0167°, counting time: 15.875 s. The XRPD patterns for Succinate Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0084°, counting time: 95.250 s.
[Compound]
Name
monomesylate
Quantity
0 (± 1) mol
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reactant
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[Compound]
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XPERT-PRO
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[Compound]
Name
40
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[Compound]
Name
2.2c
Quantity
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[Compound]
Name
1.2d
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Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask was purged with nitrogen and charged with 117d (1.5 g, 5.7 mmol), 10% palladium on carbon (50% wet, 750 mg), and ethanol (60 mL). The flask was evacuated, charged with hydrogen gas, and stirred at room temperature for 15 h. The hydrogen was then evacuated and nitrogen charged into the flask. The catalyst was removed by filtration through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 117e (1.2 g, 90%), which was used in the next step without further purification. MS: [M+H]+ 234
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
Focal adhesion kinase (FAK) promotes tumor progression by intracellular signal transduction and regulation of gene expression and protein turnover, which is a compelling therapeutic …
Number of citations: 9 www.sciencedirect.com
RW Jenkins, AR Aref, PH Lizotte, E Ivanova, S Stinson… - Cancer discovery, 2018 - AACR
Ex vivo systems that incorporate features of the tumor microenvironment and model the dynamic response to immune checkpoint blockade (ICB) may facilitate efforts in precision …
Number of citations: 399 aacrjournals.org

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